molecular formula C17H19NO10 B561988 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside CAS No. 10256-24-3

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside

Cat. No. B561988
CAS RN: 10256-24-3
M. Wt: 397.336
InChI Key: RSBQRDKQQIICFV-TWMKSMIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a specialty product used in proteomics research . It is an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds . In the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments, this versatile compound reigns supreme .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is C17H19NO10 . Its molecular weight is 397.33 .


Physical And Chemical Properties Analysis

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a solid substance . It is soluble in chloroform and ethyl acetate . The compound should be stored at -20° C .

Scientific Research Applications

C17H19NO10 C_{17}H_{19}NO_{10} C17​H19​NO10​

and a molecular weight of 397.33, is a specialty product for proteomics research .

Proteomics Research

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside: is utilized in proteomics to study protein interactions and functions. It serves as a reagent for the identification and quantification of glycoproteins . The compound’s ability to react with specific proteins allows researchers to tag and track proteins within cells, aiding in the understanding of cellular processes and protein pathways.

Drug Development

In the field of drug development, particularly for oncological, diabetic, and neurogenic diseases , this compound is invaluable . It is used to synthesize various compounds that can be potential therapeutic agents. Its versatility allows for the exploration of new drugs that can target specific pathways involved in these diseases.

Enzyme Activity Discernment

This compound is crucial for discerning the activity of enzymes such as glycosidases and glycosyltransferases . By serving as a substrate, it helps in the identification and characterization of these enzymes, which are essential for understanding various biological processes, including disease mechanisms.

Biomedical Research

In biomedical research, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a key reagent for synthesizing diverse biochemical compounds . It enables the creation of molecules that can be used in various assays and diagnostic tests, contributing to advancements in medical science.

Pharmacokinetics and Pharmacodynamics

The compound plays an indispensable role in exploring drug reactions and understanding the pharmacokinetics and pharmacodynamics related to drug metabolism pathways . It is used to study how drugs are absorbed, distributed, metabolized, and excreted in the body, which is critical for drug safety and efficacy.

Glycosylation Studies

Glycosylation is a vital post-translational modification of proteins, and 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is used to study this process . Researchers use it to investigate the structure and function of glycoproteins, which have significant roles in cell-cell interactions and immune responses.

Chemical Synthesis

This compound is also employed in chemical synthesis as a building block for creating complex molecules . Its chemical structure allows for various reactions that can lead to the formation of new compounds with potential applications in different fields of science.

Pharmaceutical Research

In pharmaceutical research, it is vital for studying various drug-resistant cancers and inflammatory disorders . The compound’s properties make it suitable for developing drugs that can overcome resistance mechanisms and provide new treatment options for patients.

properties

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQRDKQQIICFV-TWMKSMIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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